An In-depth Technical Guide to Terephthaloyl Chloride: Synthesis and Properties for Researchers
An In-depth Technical Guide to Terephthaloyl Chloride: Synthesis and Properties for Researchers
Terephthaloyl chloride (TCL), a diacid chloride derivative of terephthalic acid, is a pivotal monomer in the synthesis of high-performance polymers.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental details and underlying chemical principles.
Physical and Chemical Properties
Terephthaloyl chloride is a white crystalline solid at room temperature, often appearing as flakes or a powder with a pungent odor.[1][2] It is a moisture-sensitive compound that readily hydrolyzes in the presence of water to form terephthalic acid and hydrochloric acid.[3][4] This reactivity necessitates careful handling and storage in dry conditions.[4]
Table 1: Physical Properties of Terephthaloyl Chloride
| Property | Value |
| Molecular Formula | C₈H₄Cl₂O₂ |
| Molecular Weight | 203.02 g/mol [1] |
| Appearance | White to off-white crystalline solid/flakes[1][4] |
| Melting Point | 79 - 83 °C[1][4][5] |
| Boiling Point | 265 - 266 °C[1][4][5] |
| Density | 1.34 g/cm³[1][5] |
| Solubility | Soluble in organic solvents like dichloromethane, toluene, and ethanol; insoluble in water (reacts)[1][6] |
| Vapor Pressure | 0.02 mmHg @ 25 °C[7] |
The high reactivity of terephthaloyl chloride stems from the electrophilic carbonyl carbons in its acyl chloride groups, making it a potent acylating agent.[1] It readily reacts with nucleophiles such as amines, alcohols, and water.[1]
Synthesis of Terephthaloyl Chloride
Several methods exist for the synthesis of terephthaloyl chloride, with the choice of method often depending on the desired scale (laboratory or industrial), purity requirements, and available reagents.
This is a common and widely used method for both laboratory and industrial-scale synthesis.[1] The reaction involves refluxing terephthalic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
Overall Reaction:
C₆H₄(COOH)₂ + 2 SOCl₂ → C₆H₄(COCl)₂ + 2 SO₂ + 2 HCl[1]
The DMF catalyst facilitates the reaction by forming a Vilsmeier-Haack type intermediate.[1]
Diagram 1: Synthesis of Terephthaloyl Chloride from Terephthalic Acid and Thionyl Chloride
Caption: Reaction scheme for the synthesis of terephthaloyl chloride using thionyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
-
Materials: Terephthalic acid, thionyl chloride, N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet tube (to vent HCl and SO₂ to a trap), suspend terephthalic acid in an excess of thionyl chloride.[1]
-
Add a catalytic amount of DMF.[1]
-
Heat the mixture to reflux at approximately 80°C for 10-12 hours.[1][8][9] The reaction is complete when the solid terephthalic acid has dissolved and gas evolution ceases.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[8][9]
-
The crude terephthaloyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) to yield a white crystalline product.[1]
-
Another industrial method for synthesizing terephthaloyl chloride involves the reaction of terephthalic acid with phosgene (B1210022).[1][10] This method is effective but requires stringent safety precautions due to the high toxicity of phosgene.[10]
Diagram 2: Phosgene-based Synthesis of Terephthaloyl Chloride
Caption: Phosgene method for terephthaloyl chloride synthesis.
Experimental Protocol: Synthesis via Phosgene
-
Materials: Terephthalic acid, phosgene, DMF, chlorobenzene (B131634) (solvent).
-
Procedure:
-
In a suitable reactor, suspend terephthalic acid in a solvent such as chlorobenzene.[10]
-
Add a catalytic amount of DMF.[10]
-
Introduce phosgene gas into the mixture while maintaining the temperature at 90-100°C.[10]
-
The reaction is carried out until the conversion of terephthalic acid is complete.
-
The product is then isolated and purified. This method has been reported to yield a product with a melting point of 80.4°C and a yield of 84.0%.[10]
-
Other methods for the preparation of terephthaloyl chloride include:
-
Reaction with Phosphorus Pentachloride: This is an older laboratory method.[11]
-
Chlorination of Dimethyl Terephthalate (B1205515): This process involves reacting dimethyl terephthalate with chlorine gas at high temperatures.[1]
-
Reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with Terephthalic Acid: This is a commercial route that is often facilitated by metal oxide catalysts at high temperatures (150–250 °C).[1][12]
Key Applications
The primary application of terephthaloyl chloride is in the production of high-performance aramid fibers, such as Kevlar®, through polycondensation reactions with aromatic diamines like p-phenylenediamine.[1][3] These polymers exhibit exceptional strength, thermal stability, and chemical resistance, making them suitable for applications in aerospace, ballistic protection, and industrial composites.[1][3]
Diagram 3: Polymerization of Kevlar®
Caption: Synthesis of Kevlar® from terephthaloyl chloride and p-phenylenediamine.
Other significant applications of terephthaloyl chloride include:
-
Cross-linking agent: It is used as a cross-linking agent in the synthesis of various polymers, including polyamides and polyesters.[1]
-
Water scavenger: It acts as an effective water scavenger to stabilize isocyanates and urethane (B1682113) prepolymers.[8][13]
-
Pharmaceutical and Pesticide Intermediate: It serves as an intermediate in the synthesis of certain pharmaceuticals and pesticides.[3][13]
-
Dye Manufacturing: It is used in the production of azo dyes.[1][6]
Safety and Handling
Terephthaloyl chloride is a corrosive and hazardous substance that requires careful handling.[14][15]
-
Hazards: It is corrosive to the skin, eyes, and respiratory tract, causing severe burns upon contact.[14][15] Inhalation can lead to severe respiratory irritation and potential pulmonary edema.[14] It is also a lachrymator, a substance that causes tearing.[14]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.[14][15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid contact with moisture, as it reacts to produce corrosive hydrochloric acid gas.[3][4] Store in a cool, dry, well-ventilated area away from incompatible substances.[14][15]
-
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[14][15]
-
Inhalation: Move the victim to fresh air immediately.[14][15]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[14][15]
-
In all cases of exposure, seek immediate medical attention.[14][15]
-
Table 2: Health and Safety Data
| Hazard | Description |
| Acute Oral Toxicity (LD50, rat) | 2500 mg/kg[1] |
| Primary Hazards | Corrosive, causes severe skin and eye burns, respiratory tract irritant[7][14] |
| Incompatible Materials | Water, alcohols, bases, strong oxidizing agents[7] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide[7] |
References
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- 4. nbinno.com [nbinno.com]
- 5. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
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- 7. fishersci.fr [fishersci.fr]
- 8. Terephthaloyl chloride [yufenggp.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. nbinno.com [nbinno.com]
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